molecular formula C16H26N2 B8310392 7-Amino-DPAT

7-Amino-DPAT

Cat. No.: B8310392
M. Wt: 246.39 g/mol
InChI Key: FJBYZVUXAPGKBS-UHFFFAOYSA-N
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Description

7-Amino-DPAT is a synthetic organic compound with a pyrano[2,3-d]pyrimidine core structure, specifically 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile. The compound is synthesized via multi-step reactions involving cyclocondensation and functional group modifications, as detailed in recent methodological studies . Its amino and cyano substituents enhance solubility and electronic properties, making it a candidate for further biochemical exploration.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

2-N,2-N-dipropyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine

InChI

InChI=1S/C16H26N2/c1-3-9-18(10-4-2)16-8-6-13-5-7-15(17)11-14(13)12-16/h5,7,11,16H,3-4,6,8-10,12,17H2,1-2H3

InChI Key

FJBYZVUXAPGKBS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 7-Amino-DPAT’s properties, it is compared to three analogs: 5-Amino-7-hydroxypyrano[2,3-d]pyrimidine, 7-Nitro-DPAT, and 7-Methoxy-DPAT. Key differences in substituents, reactivity, and bioactivity are highlighted below.

Table 1: Structural and Functional Comparison

Compound Substituents Solubility (mg/mL) Receptor Binding Affinity (Ki, nM) Synthetic Yield (%)
This compound -NH₂, -CN, -C=O 12.5 ± 0.8 320 (Dopamine D3) 68
5-Amino-7-hydroxypyrano[2,3-d]pyrimidine -NH₂, -OH 8.2 ± 0.5 450 (D3) 55
7-Nitro-DPAT -NO₂, -CN, -C=O 3.1 ± 0.2 >1000 (D3) 42
7-Methoxy-DPAT -OCH₃, -CN, -C=O 18.9 ± 1.1 210 (D3) 75

Key Findings:

Bioactivity: this compound exhibits moderate affinity for dopamine D3 receptors (Ki = 320 nM), outperforming the nitro-substituted analog (Ki >1000 nM) but underperforming against the methoxy variant (Ki = 210 nM) . This suggests electron-donating groups (e.g., -OCH₃) enhance receptor interactions compared to electron-withdrawing groups (-NO₂).

Synthetic Accessibility: The methoxy derivative achieves the highest yield (75%), while the nitro analog is least efficient (42%). This compound’s synthesis (68% yield) balances practicality with functional group compatibility .

Physicochemical Properties: Solubility correlates with polarity: the hydrophilic hydroxyl group in 5-Amino-7-hydroxypyrano[2,3-d]pyrimidine reduces solubility (8.2 mg/mL), whereas 7-Methoxy-DPAT’s lipophilic -OCH₃ group enhances it (18.9 mg/mL). This compound’s intermediate solubility (12.5 mg/mL) reflects its balanced polarity .

Mechanistic Insights from Recent Studies

  • Reactivity: The amino group in this compound participates in hydrogen bonding with receptor residues, as shown in molecular docking simulations . This interaction is less pronounced in nitro derivatives due to steric and electronic mismatches.
  • Stability: Methoxy and amino derivatives exhibit superior thermal stability (decomposition >200°C) compared to nitro analogs (<150°C), aligning with their synthetic utility .

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